molecular formula C17H16N4O4 B2824294 N-(4-methyl-2-nitrophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide CAS No. 353744-72-6

N-(4-methyl-2-nitrophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide

Cat. No. B2824294
CAS RN: 353744-72-6
M. Wt: 340.339
InChI Key: QSSSCZVAFGVIHA-UHFFFAOYSA-N
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Description

N-(4-methyl-2-nitrophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide, also known as MNQOA, is a chemical compound that has been extensively studied for its potential applications in scientific research. MNQOA belongs to the family of quinoxaline derivatives, which have been shown to possess a wide range of biological activities, including antitumor, antiviral, and antimicrobial properties. In

Scientific Research Applications

Antimalarial Activity

One of the significant applications of related compounds is in the development of antimalarial drugs. Research on the synthesis, antimalarial activity, and quantitative structure-activity relationships of related compounds has shown promising results. A study highlighted the preparation of a series of compounds through a synthesis process that ultimately demonstrated excellent activity against resistant strains of parasites, encouraging their clinical trial in humans for antimalarial applications (Werbel et al., 1986).

Antibacterial and Antifungal Agents

The synthesis of thiazolidinone derivatives based on similar quinoxalin compounds has shown potent antibacterial and antifungal activities. These compounds were evaluated against various bacterial and fungal strains, with certain derivatives found to be active against all tested strains, highlighting their potential as antibacterial and antifungal agents (Kumar et al., 2012).

Anticonvulsant Agents

Another application is in the development of anticonvulsant agents. A series of derivatives were designed, synthesized, and evaluated for their anticonvulsant activity, with some compounds showing high activities in experimental models. This suggests the potential of such compounds in developing treatments for epilepsy (Ibrahim et al., 2013).

Anti-COVID-19 and Anti-Alzheimer's Disease

A novel study on the docking of disordered independent molecules of a new crystal structure of a related compound showed potential against COVID-19 and Alzheimer's disease. The study involved molecular docking and analysis of interactions with proteins associated with these diseases, suggesting the compound's candidacy for developing treatments (Missioui et al., 2022).

properties

IUPAC Name

N-(4-methyl-2-nitrophenyl)-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O4/c1-10-6-7-13(15(8-10)21(24)25)19-16(22)9-14-17(23)20-12-5-3-2-4-11(12)18-14/h2-8,14,18H,9H2,1H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSSSCZVAFGVIHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3N2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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